3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c1-13-6-8-14(9-7-13)16-11-25-19-18(16)22-12-23(20(19)24)10-15-4-2-3-5-17(15)21/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTIUBRHYJXGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, especially at the chlorobenzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH or K2CO3 in DMF or DMSO.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is its potential as an antimycobacterial agent . Research indicates that this compound effectively inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, leading to a reduction in ATP production within the bacterium. This mechanism is crucial for developing new therapeutic strategies against drug-resistant strains of tuberculosis .
- Mechanism of Action : The compound targets the electron transport chain by inhibiting cytochrome bd oxidase, which is essential for ATP synthesis in Mycobacterium tuberculosis.
- Biochemical Pathways : Inhibition of this enzyme disrupts ATP production, thereby affecting bacterial survival and growth.
Cytotoxicity Studies
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancers. The compound has shown moderate to high cytotoxic activity, indicating its potential as a lead compound in anticancer drug development .
- In Vitro Assays : The cytotoxic effect was assessed using MTT assays, with results showing that this compound exhibited significant inhibitory concentrations (IC50 values) against both HepG2 and PC-3 cells.
- Comparison with Reference Compounds : The efficacy of this compound was compared to doxorubicin, a well-known chemotherapeutic agent, demonstrating promising results in terms of potency and selectivity against cancer cells .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Thieno[3,2-d]pyrimidine Core : Cyclization reactions under acidic or basic conditions.
- Substitution Reactions : Introduction of chlorobenzyl and methylphenyl groups through nucleophilic substitution methods.
- Purification Techniques : Final purification via recrystallization or chromatography to achieve high purity levels.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves inhibition of specific enzymes or receptors. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism . This inhibition is achieved through binding to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituent type, position, and electronic properties:
Key Observations :
Physicochemical Properties
Melting points and molecular weights vary significantly with substituents:
*Inferred from analogs with similar substituents. Higher melting points correlate with rigid substituents (e.g., methoxy groups ), while methyl or flexible chains reduce crystallinity .
Biological Activity
The compound 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine family, which has attracted attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound features a thieno[3,2-d]pyrimidine core with a 2-chlorobenzyl and a 4-methylphenyl substituent. The unique structural attributes contribute to its interaction with various biological targets, particularly in terms of enzyme inhibition and cellular effects.
Research indicates that compounds within the thieno[3,2-d]pyrimidine class often exhibit significant biological activities through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly in pathogens such as Mycobacterium tuberculosis. For instance, it targets cytochrome bd oxidase, crucial for ATP production under hypoxic conditions, leading to reduced cell viability in bacterial strains .
- Cellular Effects : The inhibition of cytochrome bd oxidase results in decreased ATP levels and subsequent cell death. This mechanism underscores its potential as an antibacterial agent against resistant strains of tuberculosis .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Antibacterial | Inhibits Mycobacterium tuberculosis by targeting cytochrome bd oxidase. |
| Antitumor Potential | Exhibits cytotoxic effects on cancer cell lines through apoptosis induction. |
| Enzyme Inhibition | Targets various kinases and metabolic enzymes involved in cell survival. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant inhibitory effects on Mycobacterium tuberculosis, with some compounds exhibiting IC50 values below 30 µM. Specifically, the compound under discussion showed enhanced activity when combined with other inhibitors like Q203, indicating a synergistic effect that could enhance therapeutic efficacy against resistant strains .
- Cytotoxicity in Cancer Cells : Another investigation into thieno[3,2-d]pyrimidine derivatives highlighted their potential as anticancer agents. The compound induced apoptosis in various cancer cell lines (e.g., breast and colon cancer), suggesting that it may serve as a lead compound for further development in oncology .
- Structure-Activity Relationship (SAR) : Research into the SAR of thieno[3,2-d]pyrimidines revealed that modifications at specific positions significantly affect biological activity. For instance, the presence of halogen substituents (like chlorine) and methyl groups enhances enzyme binding affinity and selectivity towards certain biological targets .
Q & A
Basic Question: What are the established synthetic routes for 3-(2-chlorobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step protocols :
- Core Formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions (e.g., using DMF or ethanol as solvents) to form the thieno[3,2-d]pyrimidin-4(3H)-one scaffold .
- Substitution Reactions : Introduction of the 2-chlorobenzyl and 4-methylphenyl groups via nucleophilic substitution or Suzuki coupling. Catalysts like Pd/C or ZnCl₂ improve regioselectivity .
- Optimization : Yields depend on reaction time (4–12 hours), temperature (80–120°C), and solvent polarity. For example, dimethylformamide (DMF) enhances solubility but may require post-reaction purification via column chromatography .
Basic Question: What spectroscopic and computational methods are used to characterize this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorobenzyl groups) .
- IR Spectroscopy : Peaks at 1670–1700 cm indicate C=O stretching of the pyrimidinone ring .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 395.08) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and reactive sites .
Advanced Question: How do structural modifications (e.g., halogen substitution) impact biological activity, and how can contradictions in reported data be resolved?
Answer:
- Structure-Activity Relationships (SAR) :
- Data Contradictions : Discrepancies in IC values across studies (e.g., antimicrobial vs. anticancer assays) arise from:
Advanced Question: What mechanistic insights exist for its enzyme inhibition (e.g., kinases, PDEs), and how do they guide experimental design?
Answer:
- Kinase Inhibition : The compound binds to ATP pockets via hydrogen bonding (pyrimidinone C=O) and hydrophobic interactions (chlorobenzyl group). Molecular docking studies suggest selectivity for tyrosine kinases .
- PDE7 Inhibition : Thienopyrimidinone derivatives inhibit phosphodiesterases by competing with cAMP/cGMP. IC values <100 nM require fluorophenyl or trifluoromethyl substitutions .
- Experimental Design :
Advanced Question: How can synthetic byproducts or degradation products be identified, and what strategies mitigate their formation?
Answer:
- Byproduct Analysis :
- Mitigation Strategies :
- Use anhydrous solvents to prevent hydrolysis of the pyrimidinone ring.
- Optimize stoichiometry (1:1.2 molar ratio for benzyl halide coupling) to reduce unreacted intermediates .
Advanced Question: How does this compound compare to structurally similar thienopyrimidinones in terms of pharmacokinetics and toxicity?
Answer:
| Compound | LogP | Bioavailability | Toxicity (LD, mg/kg) |
|---|---|---|---|
| Target Compound | 3.8 | 45% (rat) | 250 |
| 7-Phenyl analog | 3.2 | 38% | 320 |
| 6-Trifluoromethyl analog | 4.1 | 28% | 180 |
- Key Trends : Higher lipophilicity (LogP >4) correlates with hepatotoxicity but improves blood-brain barrier penetration .
Advanced Question: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Answer:
- Challenges :
- Exothermic Reactions : Cyclization at >100°C requires jacketed reactors for temperature control .
- Purification : Column chromatography is impractical at scale; switch to recrystallization (ethanol/water) .
- Solutions :
- Use flow chemistry for continuous synthesis of intermediates.
- Implement QbD (Quality by Design) to optimize critical parameters (e.g., pH, agitation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
